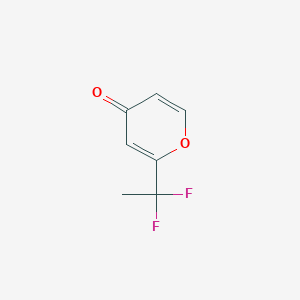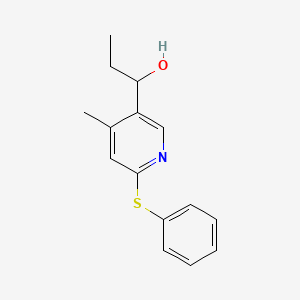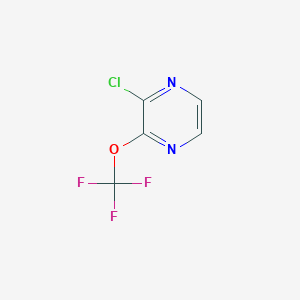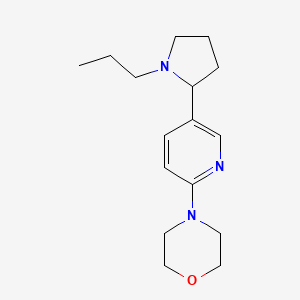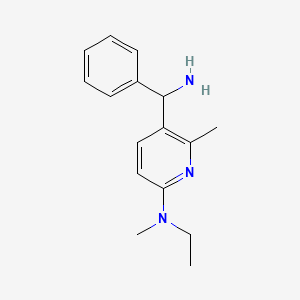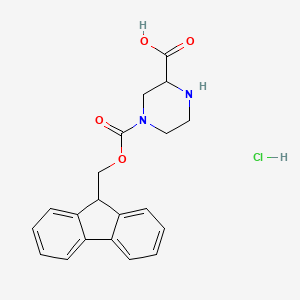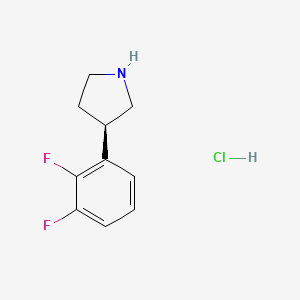
(R)-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2,3-difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,3-Difluorophenyl Group: The 2,3-difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with the pyrrolidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific proteins or enzymes.
Medicine
In medicinal chemistry, ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(2,3-Difluorophenyl)pyrrolidine
- ®-3-(2,4-Difluorophenyl)pyrrolidinehydrochloride
- ®-3-(3,4-Difluorophenyl)pyrrolidinehydrochloride
Uniqueness
®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H12ClF2N |
|---|---|
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
(3R)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H/t7-;/m0./s1 |
Clave InChI |
AGTSJGLGAUMUGZ-FJXQXJEOSA-N |
SMILES isomérico |
C1CNC[C@H]1C2=C(C(=CC=C2)F)F.Cl |
SMILES canónico |
C1CNCC1C2=C(C(=CC=C2)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)
